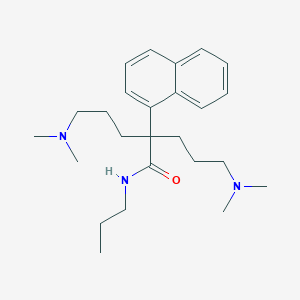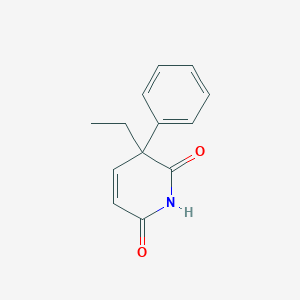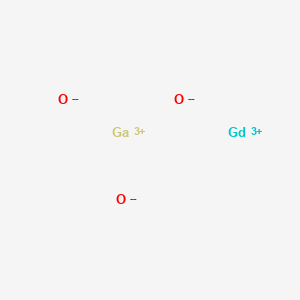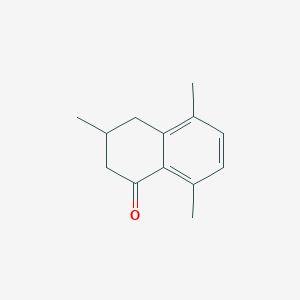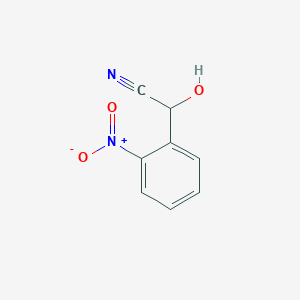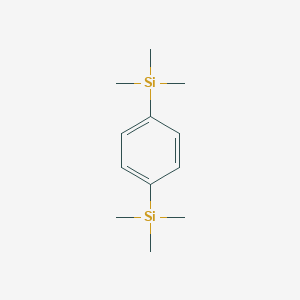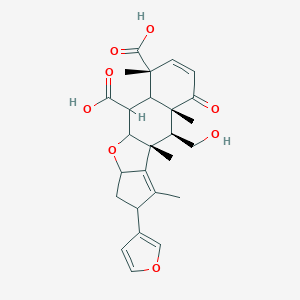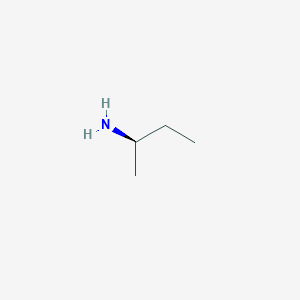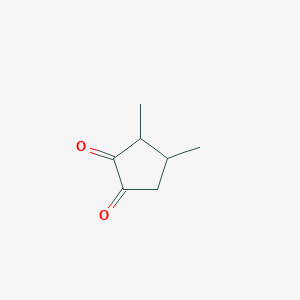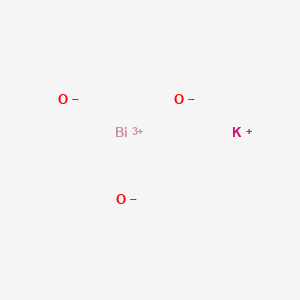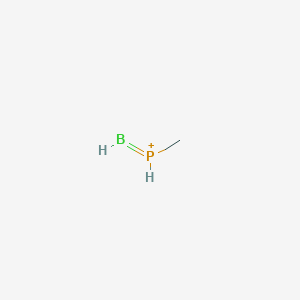
Boranylidene(methyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boranylidene(methyl)phosphanium is an organophosphorus compound with the molecular formula CH₈BP It is a unique compound due to its combination of boron and phosphorus atoms, which imparts distinctive chemical properties
準備方法
Synthetic Routes and Reaction Conditions: Boranylidene(methyl)phosphanium can be synthesized through several methods. One common approach involves the reaction of methylphosphine with borane. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. The general reaction can be represented as: [ \text{CH₃PH₂ + BH₃ → CH₃PH₂BH₃} ]
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the synthesis involves similar methods as in laboratory settings but with optimized conditions for higher yields and purity. This includes the use of advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: Boranylidene(methyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-phosphorus oxides.
Reduction: Reduction reactions can yield boron-phosphorus hydrides.
Substitution: It can participate in substitution reactions where the boron or phosphorus atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Boron-phosphorus oxides.
Reduction: Boron-phosphorus hydrides.
Substitution: Various substituted boron-phosphorus compounds.
科学的研究の応用
Boranylidene(methyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of boranylidene(methyl)phosphanium involves its interaction with molecular targets through its boron and phosphorus atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved include:
Nucleophilic Attack: The phosphorus atom can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Addition: The boron atom can participate in electrophilic addition reactions, forming new bonds with nucleophiles.
類似化合物との比較
Methylphosphine borane: Similar in structure but lacks the boranylidene group.
Borane-phosphine complexes: These compounds share the boron-phosphorus bond but differ in their substituents.
Uniqueness: Boranylidene(methyl)phosphanium is unique due to its specific combination of boron and phosphorus atoms, which imparts distinctive reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential use in catalysis and material science set it apart from other similar compounds.
特性
CAS番号 |
14975-23-6 |
|---|---|
分子式 |
CH4BP+ |
分子量 |
57.83 g/mol |
IUPAC名 |
boranylidene(methyl)phosphanium |
InChI |
InChI=1S/CH4BP/c1-3-2/h3H,1H3/q+1 |
InChIキー |
YPMJBIURPWHOCR-UHFFFAOYSA-N |
SMILES |
B=[PH+]C |
正規SMILES |
[B]=[PH+]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


